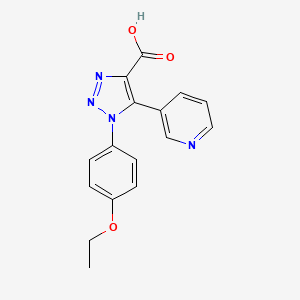

1-(4-ethoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-ethoxyphenyl)-5-pyridin-3-yltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3/c1-2-23-13-7-5-12(6-8-13)20-15(11-4-3-9-17-10-11)14(16(21)22)18-19-20/h3-10H,2H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVQOLDJNWXFBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The cornerstone of the synthesis is the CuAAC reaction, which efficiently constructs the 1,2,3-triazole ring by cycloaddition of an azide and an alkyne. The general approach involves:

- Azide precursor: 1-azido-4-ethoxybenzene (introducing the 4-ethoxyphenyl group).

- Alkyne precursor: A pyridin-3-yl-substituted alkyne or a suitable equivalent.

- Catalyst system: Copper(I) iodide (CuI) or copper sulfate/sodium ascorbate for in situ Cu(I) generation.

- Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or 1,4-dioxane.

- Conditions: Mild heating (40–50 °C) or reflux to drive the reaction to completion.

This reaction yields the 1,4-disubstituted 1,2,3-triazole core with high regioselectivity.

Synthesis of 1-(4-Ethoxyphenyl)-5-Formyl-1H-1,2,3-Triazole-4-Carboxylic Acid Intermediate

A key intermediate in the preparation is the 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid, which can be synthesized as follows:

- React 1-azido-4-ethoxybenzene with ethyl 4,4-diethoxy-3-oxobutanoate in the presence of potassium carbonate (K2CO3) in DMSO.

- Stir the reaction mixture at 40–50 °C for approximately 7 hours until TLC confirms consumption of starting materials.

- Extract and concentrate the organic phase, then perform saponification by adding 10% aqueous NaOH in ethanol at room temperature for 10 hours.

- Acidify the solution with acetic acid to precipitate the carboxylic acid product.

- Purify by filtration and drying to yield the intermediate with ~79% yield and melting point 145–147 °C.

This intermediate can be further converted to the target compound by deprotection and oxidation steps.

Conversion to Target Compound

- The intermediate 5-(diethoxymethyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is treated with concentrated hydrochloric acid (HCl) to remove acetal protecting groups, yielding the aldehyde form.

- This aldehyde intermediate is then processed by refluxing in 1,4-dioxane and subsequent acid-base workup (neutralization and precipitation) to afford the target 1-(4-ethoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid.

- The final product is isolated by filtration and drying, typically with yields around 84% and melting point near 175 °C (decomposition observed).

Alternative Synthetic Routes and Industrial Considerations

- Analogous compounds with similar substitution patterns (e.g., 1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid) are synthesized via copper-catalyzed azide-alkyne cycloaddition followed by oxidation or hydrolysis to introduce the carboxylic acid group.

- Industrial methods may optimize these routes using continuous flow reactors to improve yield and purity, and advanced purification such as crystallization or chromatography to achieve high purity (>95%) suitable for pharmaceutical applications.

- The use of Suzuki-Miyaura coupling or nucleophilic substitution can be employed to introduce aryl substituents before or after triazole formation depending on the synthetic strategy.

Summary Table of Preparation Steps

| Step No. | Reaction Description | Reagents/Conditions | Product/Yield | Notes |

|---|---|---|---|---|

| 1 | Azide-alkyne cycloaddition (CuAAC) | 1-azido-4-ethoxybenzene, pyridin-3-yl alkyne, CuI, DMSO, 40–50 °C, 7 h | 1,4-disubstituted triazole intermediate | Regioselective formation of triazole |

| 2 | Reaction with ethyl 4,4-diethoxy-3-oxobutanoate + K2CO3 | DMSO, stirring, then saponification with NaOH/EtOH | 5-(diethoxymethyl)-1-(4-ethoxyphenyl)-1,2,3-triazole-4-carboxylate (79% yield) | Intermediate with protected aldehyde |

| 3 | Acidic deprotection of acetal group | Concentrated HCl, reflux in 1,4-dioxane | 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid (84% yield) | Aldehyde intermediate |

| 4 | Final acid-base workup and precipitation | NaOH and HCl neutralization, filtration, drying | Target compound: this compound | Purified final product |

Research Findings and Analytical Data

- Yields : The synthetic steps generally report yields ranging from 79% to 84%, indicating efficient processes.

- Purity and Characterization : Products are characterized by melting points, proton nuclear magnetic resonance (^1H NMR) spectroscopy (e.g., signals for COOH at ~13.5 ppm, aromatic protons around 7.0–7.5 ppm), and thin-layer chromatography (TLC) monitoring.

- Reaction Times : Key reactions require several hours (up to 7 h for cycloaddition), with saponification and acid treatments requiring additional hours or minutes depending on conditions.

- Solvent Use : DMSO and 1,4-dioxane are preferred solvents for their ability to dissolve polar and nonpolar reactants and facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects:

- Antimicrobial Activity: Studies have shown that triazole derivatives exhibit significant antimicrobial properties. The presence of the ethoxy and pyridine groups may enhance this activity by improving solubility and permeability across biological membranes.

- Anticancer Properties: Research indicates that compounds with triazole moieties can inhibit cancer cell proliferation. The mechanism may involve the modulation of enzyme activity or interference with signaling pathways involved in tumor growth.

- Anti-inflammatory Effects: Preliminary studies suggest that this compound may have anti-inflammatory properties, making it a candidate for further exploration in treating inflammatory diseases.

Biochemical Applications

The compound's structure allows it to interact with various biological macromolecules:

- Enzyme Inhibition: It can act as an inhibitor for specific enzymes, which is crucial in drug design for targeting metabolic pathways.

- Receptor Modulation: The triazole ring can form hydrogen bonds and π-π interactions with receptors, potentially modulating their activity and influencing physiological responses.

Material Science

In addition to biological applications, 1-(4-ethoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is utilized in:

- Polymer Chemistry: It serves as a building block for synthesizing novel polymers with desired mechanical and thermal properties.

- Coatings Development: The compound can be incorporated into coatings to enhance durability and resistance to environmental factors.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Antimicrobial Studies: A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazoles exhibited potent activity against resistant strains of bacteria and fungi.

- Cancer Research: Another investigation reported in Cancer Letters highlighted the ability of triazole-containing compounds to induce apoptosis in cancer cells through specific signaling pathway modulation.

- Material Development: Research featured in Advanced Materials discussed the incorporation of triazole derivatives into polymer matrices to improve mechanical strength and thermal stability.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites.

Comparison with Similar Compounds

Key Structural Features :

- Tautomerism : The compound exhibits ring-chain tautomerism, existing predominantly (80%) in the open aldehyde form (1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid) and 20% as the cyclic hemiacetal tautomer (6-hydroxy-1,6-dihydro-4H-furo[3,4-d][1,2,3]triazol-4-one) .

- Thermal Stability : Decomposes at 175°C via decarboxylation, a characteristic of 1,2,3-triazole-4-carboxylic acids .

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

Tautomeric Behavior Across Analogues

- Target Compound : Open form dominance (80%) contrasts with cyclic hemiacetal prevalence in other heteroaromatic acids (e.g., 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones) .

- 2-Formylbenzoic Acids : Cyclic tautomers (3-hydroxyisobenzofuran-1(3H)-one) dominate due to aromatic stabilization, unlike the target compound’s heteroaromatic system .

Biological Activity

1-(4-ethoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which include potential applications in cancer treatment, antimicrobial effects, and enzyme inhibition.

Chemical Structure and Properties

- IUPAC Name : 1-(4-ethoxyphenyl)-5-pyridin-3-yltriazole-4-carboxylic acid

- Molecular Formula : C16H14N4O3

- Molecular Weight : 310.31 g/mol

- CAS Number : 1329787-31-6

The synthesis of this compound typically involves a multi-step process, prominently featuring the Huisgen 1,3-dipolar cycloaddition reaction. This method allows for the formation of the triazole ring through the coupling of azides with alkynes. The mechanism of action is believed to involve interactions with specific molecular targets, where the triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity.

Anticancer Activity

Research indicates that compounds featuring triazole rings exhibit significant anticancer properties. For instance, studies have shown that derivatives with the triazole structure can lower the IC50 values in various cancer cell lines. One study reported that a compound with a similar structure demonstrated an IC50 of 9.6 µM against human microvascular endothelial cells (HMEC-1), highlighting the potential of triazole derivatives as effective anticancer agents .

Antimicrobial Effects

The antimicrobial activity of triazole derivatives has been well-documented. The presence of both the triazole and pyridine moieties in this compound suggests enhanced interactions with bacterial enzymes or receptors. This dual functionality may contribute to its effectiveness against a range of pathogens.

Enzyme Inhibition

Triazoles are known for their ability to inhibit various enzymes. The compound may interact with active sites on enzymes, potentially disrupting their function. Research indicates that similar triazole derivatives can inhibit enzymes such as aromatase and carbonic anhydrase, which are crucial in various biochemical pathways .

Research Findings and Case Studies

A comprehensive review of literature reveals several studies focusing on the biological activities of triazole derivatives:

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-ethoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid?

The synthesis involves a two-step process:

- Step 1 : Reacting 1-azido-4-ethoxybenzene with ethyl 4,4-diethoxy-3-oxobutanoate under K₂CO₃ catalysis in DMSO to form a protected intermediate, ethyl 5-(diethoxymethyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate.

- Step 2 : Saponification of the ester group and removal of the acetal protection to yield the final carboxylic acid. This method ensures preservation of the formyl group during synthesis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H NMR : Critical for identifying tautomeric forms (e.g., open-chain acid vs. cyclic hemiacetal). For instance, the cyclic tautomer exhibits distinct proton signals at δ 5.8–6.2 ppm, with an approximate 20% population in solution .

- X-ray crystallography : Used to resolve the solid-state structure, confirming regiochemistry and substituent orientations. Software like SHELXL is recommended for refinement .

Q. How is the regioselectivity of the 1,2,3-triazole ring formation ensured during synthesis?

Regioselectivity is controlled by the Huisgen cycloaddition mechanism under base catalysis. The β-ketoester reacts preferentially with the aryl azide to form the 1,4-disubstituted triazole, avoiding competing pathways. Solvent choice (e.g., DMSO) and temperature (room temperature to 60°C) further optimize yield .

Advanced Research Questions

Q. How does ring-chain tautomerism influence the compound's reactivity and stability?

The compound exists in equilibrium between the open-chain carboxylic acid form and a cyclic 6-hydroxy-1,6-dihydro-4H-furo[3,4-d][1,2,3]triazol-4-one tautomer. The tautomeric ratio (~80:20 in favor of the open-chain form) affects nucleophilic reactivity at the formyl group and solubility in polar solvents. Kinetic studies using variable-temperature NMR can quantify tautomerization rates .

Q. What crystallographic challenges arise during structural determination, and how are they resolved?

Challenges include:

- Disorder in the ethoxyphenyl group : Addressed using SHELXL's PART instruction to model split positions .

- Twinned crystals : Utilize the TWIN command in SHELXL for refinement against twinned data. High-resolution datasets (d < 0.8 Å) improve accuracy .

- Hydrogen bonding networks : OLEX2 or WinGX can visualize intermolecular interactions, critical for understanding packing behavior .

Q. What computational methods are suitable for modeling the tautomeric equilibrium?

- DFT calculations (B3LYP/6-311+G(d,p)) : Predict relative stabilities of tautomers by comparing Gibbs free energies.

- MD simulations : Simulate solvent effects (e.g., DMSO vs. water) on tautomer populations.

- NMR chemical shift prediction (GIAO method) : Validate experimental 1H and 13C shifts against computed values .

Q. How can functionalization of the pyridin-3-yl group expand the compound's applications?

- Metal coordination : The pyridine nitrogen can act as a ligand for transition metals (e.g., Ru or Pd), enabling catalytic or photophysical studies.

- Click chemistry : The triazole moiety allows further derivatization via copper-catalyzed azide-alkyne cycloaddition.

- Bioconjugation : Coupling with biomolecules (e.g., peptides) via carboxylate activation (EDC/NHS) for targeted drug delivery .

Methodological Notes

- Synthesis Optimization : Replace DMSO with ionic liquids (e.g., [BMIM][BF₄]) to enhance reaction efficiency and reduce side products .

- Crystallization Tips : Use slow evaporation from ethanol/water (1:1) to grow single crystals suitable for X-ray analysis .

- Advanced NMR : 2D NOESY can confirm spatial proximity of protons in tautomeric forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.